![molecular formula C12H12ClNO2S B2609492 6-氯-3,4-二甲基噻吩并[2,3-b]吡啶-2-羧酸乙酯 CAS No. 923738-50-5](/img/structure/B2609492.png)

6-氯-3,4-二甲基噻吩并[2,3-b]吡啶-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

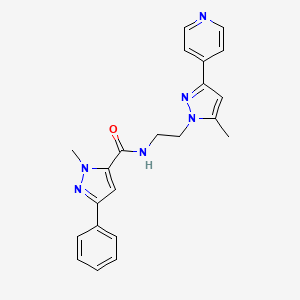

Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H12ClNO2S and a molecular weight of 269.75 . It is used for proteomics research .

Synthesis Analysis

The synthesis of this compound involves the condensation of the compound with hydrazines . More specifically, the active methylene malononitrile in refluxing ethanol in the presence of piperidine undergoes coupling with aryl diazonium to afford pyranothienopyridines .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C12H12ClNO2S/c1-4-16-12(15)10-7(3)9-6(2)5-8(13)14-11(9)17-10/h5H,4H2,1-3H3 . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the ester group, sulfonyl group, and ketone . Chemical Reactions Analysis

The chemical reactions involving this compound include the cycloaddition reaction with some arylazoacetylacetones or arylazomalononitriles to give the corresponding azo dyes .Physical And Chemical Properties Analysis

This compound is a solid and should be stored at room temperature . The negatively charged region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .科学研究应用

合成和反应

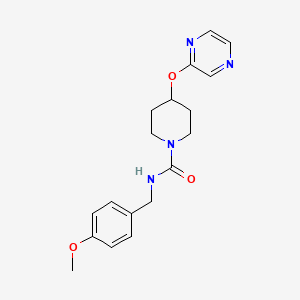

6-氯-3,4-二甲基噻吩并[2,3-b]吡啶-2-羧酸乙酯参与各种合成过程。例如,El-Dean 等人(2009 年)描述了 3-氨基-4,6-二甲基噻吩并[2,3-b]吡啶-2-甲醛的制备,以及它在通过弗里德兰德反应和相关反应合成功能化的噻吩并[2,3-b:4,5-b‘]二吡啶中的用途 (El-Dean 等人,2009 年).

在新型化合物合成中的应用

库马尔和马谢尔克(2006 年)从 2, 6-二氢氧基-3-氰基-4-甲基吡啶出发,制备了 5-甲基-6-氰基-7-取代-2-氧代-2H-吡喃并[2, 3-b]吡啶-3-羧酸乙酯,并期望这些化合物表现出降压活性 (Kumar 和 Mashelker,2006 年).

膦催化的环化

朱等人(2003 年)研究了 2-甲基-2,3-丁二烯酸乙酯在膦催化的 [4 + 2] 环化中形成四氢吡啶衍生物的用途,展示了其在复杂化学合成中的潜力 (朱等人,2003 年).

与亲核试剂的反应

加吉利等人(2015 年)探索了 6-烷基(苯基)-2-甲基-4-(氯甲基)吡啶-3-羧酸乙酯与各种亲核试剂的反应,从而产生各种衍生物 (加吉利等人,2015 年).

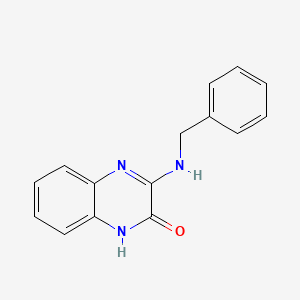

杂环体系的形成

巴希特等人(2005 年)报道了 3-氨基-4-芳基-5-乙氧羰基-6-甲基噻吩并[2,3-b]吡啶-2-甲酰胺的制备及其在形成各种杂环体系中的作用,展示了该化合物在合成复杂结构中的多功能性 (巴希特等人,2005 年).

吡啶并[3′,2′:4,5]噻吩并[3,2-e]吡咯并[1,2-a]吡嗪衍生物的合成

埃尔-卡谢夫等人(2000 年)使用 4,6-二甲基-3-(吡咯-1-基)噻吩并[2,3-b]吡啶-2-羧酸乙酯作为关键中间体,实现了吡啶并[3′,2′:4,5]-噻吩并[2,3-e]吡咯并[1,2-a]吡嗪衍生物的合成 (埃尔-卡谢夫等人,2000 年).

属性

IUPAC Name |

ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-4-16-12(15)10-7(3)9-6(2)5-8(13)14-11(9)17-10/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYCPQFKFIWYPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609409.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2609411.png)

![3-benzyl-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2609415.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2609419.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2609425.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone](/img/structure/B2609431.png)